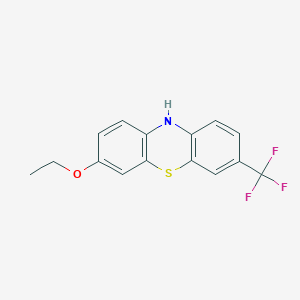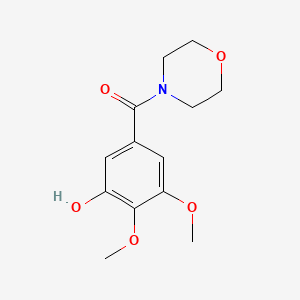
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound with a unique structure that includes a pyridine ring attached to a hexahydropyrimidine-2,4,6-trione core. This compound is known for its potential biological activity and has been the subject of various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of pyrimidine-2,4,6-trione (barbituric acid) with 4-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or isobutanol, and under reflux conditions for a specific period . The reaction yields a high-melting, stable compound that can be purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of a base or acid catalyst.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its biological activity.
Industry: Possible applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Heterylmethylene)hexahydropyrimidin-2,4,6-triones: These compounds have similar structures but different substituents on the pyridine ring.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups attached to the pyrimidine ring.
Uniqueness
5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
68160-62-3 |
|---|---|
Molekularformel |
C10H7N3O3 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5-(pyridin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |
InChI-Schlüssel |
HUPODFHCNLKIGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


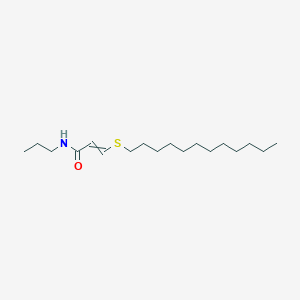
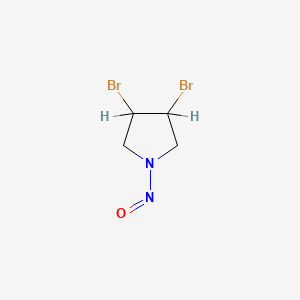
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)
oxophosphanium](/img/structure/B14477891.png)
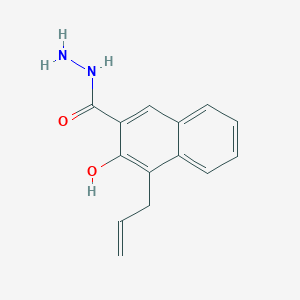
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)

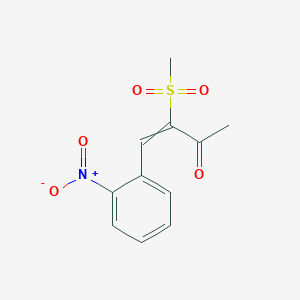
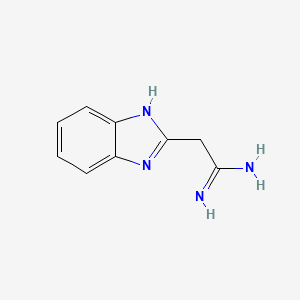
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
